Stachyose hydrate can be sourced from several plants, including Stachys sieboldii and Rehmannia glutinosa, which are known to contain significant amounts of this oligosaccharide. It is classified under the category of oligosaccharides, specifically as a non-digestible carbohydrate that can serve as a substrate for beneficial gut bacteria .
Stachyose can be synthesized through various methods, including enzymatic processes. A notable approach involves a one-pot two-stage reaction using an enzyme system that includes sucrose synthase, galactinol synthase, raffinose synthase, and stachyose synthase. This method allows for the conversion of sucrose into stachyose via a cascade reaction process .
The synthesis can be optimized by adjusting parameters such as temperature, time, and substrate concentration. For instance, studies have demonstrated that varying the extraction conditions significantly affects the yield of stachyose from plant materials .
Stachyose undergoes various chemical reactions typical of oligosaccharides. It can participate in hydrolysis reactions where it breaks down into its constituent monosaccharides under acidic or enzymatic conditions. The hydrolysis reaction can be represented as follows:
This reaction highlights the potential for stachyose to serve as a precursor for other oligosaccharides .
Studies indicate that stachyose's fermentation leads to significant increases in beneficial bacterial populations such as Bifidobacteria .
Stachyose hydrate appears as a white to off-white crystalline powder with high solubility in water. Key physical properties include:
Chemical properties include its stability under normal storage conditions but susceptibility to hydrolysis under acidic conditions or prolonged heating .
Stachyose hydrate has numerous applications across various fields:
Research continues to explore its broader applications, particularly in enhancing dietary fiber content in functional foods .
Stachyose hydrate (C₂₄H₄₂O₂₁·xH₂O) is a tetrasaccharide belonging to the raffinose family oligosaccharides (RFOs), characterized by its α-1,6-galactosyl extensions on a sucrose core. Its molecular architecture consists of two α-D-galactopyranose units linked via α-(1→6) glycosidic bonds to a central sucrose moiety (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) [2] [9]. This structure is systematically named as β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside hydrate [4] [7]. Within higher plants, stachyose serves as a primary transport sugar in phloem sap, particularly in RFO-translocating species like Cucurbitaceae and Lamiaceae, due to its non-reducing nature and compatibility with the polymer-trapping mechanism for symplastic phloem loading [9].
The biosynthetic pathway involves:
Table 1: Structural Hierarchy of Raffinose Family Oligosaccharides (RFOs)
RFO Member | Degree of Polymerization | Chemical Structure | Primary Plant Sources |
---|---|---|---|
Raffinose | Trisaccharide | Gal(α1→6)Glc(α1↔2β)Fru | Legumes, sugar beets |
Stachyose | Tetrasaccharide | Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru | Stachys tuberifera, soybeans |
Verbascose | Pentasaccharide | Gal(α1→6)Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru | Mullein, legumes |
Ajugose | Hexasaccharide | Gal(α1→6)₄Glc(α1↔2β)Fru | Ajuga reptans |
Stachyose hydrate exhibits high water solubility (≥50 mg/mL), forming clear, colorless solutions [4] [6]. This hygroscopic compound typically presents as a white crystalline powder with a melting point range of 95–110°C, reflecting variability in hydration states [4] [8]. Its specific rotation is [α]D²⁰ = +129° (c=4, H₂O), indicating significant optical activity [8]. Thermal analysis reveals decomposition above 230°F (110°C), necessitating storage at 0–8°C for long-term stability [4] [7]. The hydrate form demonstrates distinct hydration behavior, with variable water content (denoted as ·xH₂O in its molecular formula C₂₄H₄₂O₂₁·xH₂O) that influences crystallinity and stability [6] [7]. These properties underpin its functionality in industrial applications, where it acts as a humectant in cosmetics, a stabilizer in pharmaceuticals, and a prebiotic fiber in functional foods [7].
Table 2: Key Physicochemical Properties of Stachyose Hydrate
Property | Specification | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 666.58 g/mol (anhydrous basis) | Mass spectrometry | Formula confirmation |
Appearance | White to off-white crystalline powder | Visual inspection | Purity assessment |
Solubility in Water | ≥50 mg/mL | HPLC | Bioavailability in applications |
Melting Point | 95–110°C | Differential scanning calorimetry | Processing stability |
Specific Rotation | +129° (c=4, H₂O) | Polarimetry | Stereochemical characterization |
Storage Conditions | 0–8°C | Stability studies | Preservation of integrity |
Thermal Decomposition | >110°C | Thermogravimetric analysis | Processing temperature limits |
Stachyose hydrate is predominantly isolated through solvent-based extraction from tubers of Stachys tuberifera (Chinese artichoke), where it accumulates at 25–80% of dry weight [2] [4] [7]. The industrial purification process involves:
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level resolution of stachyose hydrate's structure. Key ¹H and ¹³C NMR assignments include:
Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups through characteristic absorptions:
Table 3: Characteristic NMR Chemical Shifts of Stachyose Hydrate (D₂O, 600 MHz)
Residue | Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Correlation |
---|---|---|---|---|
Terminal Gal | H-1 | 5.25 | 103.2 | HSQC, TOCSY |
C-1 | - | 103.2 | ||
Internal Gal | H-1 | 5.02 | 104.1 | HSQC, TOCSY |
C-1 | - | 104.1 | ||
Glucose | H-1 | 5.18 | 94.0 | HSQC, COSY |
C-1 | - | 94.0 | ||
Fructose | H-3 | 4.21 | 77.8 | HSQC, TOCSY |
C-2 | - | 92.5 |
Note: Assignments based on 2D NMR experiments including COSY (correlation spectroscopy), TOCSY (total correlation spectroscopy), and HSQC (heteronuclear single quantum coherence).
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: